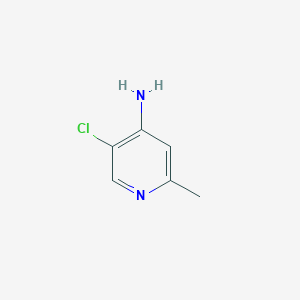

5-Chloro-2-methylpyridin-4-amine

Beschreibung

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of paramount importance in chemistry and biology. Among these, nitrogen-bearing heterocycles like pyridine (B92270) are particularly noteworthy. nih.gov Pyridine, with the chemical formula C5H5N, is an aromatic compound structurally related to benzene, where one CH group is replaced by a nitrogen atom. globalresearchonline.net This substitution imparts unique properties to the pyridine ring, including basicity and a different reactivity profile compared to benzene. nih.govyoutube.com

Chloro-methyl-pyridinamines, a specific class of pyridine derivatives, feature chlorine, methyl, and amine functional groups attached to the pyridine core. The presence and position of these substituents significantly influence the molecule's electronic properties, reactivity, and potential applications. The chloromethyl group (CH2Cl) is a functional group where one hydrogen atom in a methyl group is replaced by a chlorine atom. chempanda.com These compounds are key intermediates in the synthesis of more complex molecules.

Overview of Pyridine Derivatives in Chemical and Pharmaceutical Research

Pyridine derivatives are ubiquitous in medicinal chemistry and have been instrumental in the development of numerous therapeutic agents. nih.govrsc.org Their importance is underscored by the large number of publications and the significant representation of pyridine-containing scaffolds in FDA-approved drugs. nih.govrsc.org The pyridine ring is a common feature in natural products, including alkaloids and vitamins. nih.govrsc.org

The versatility of pyridine derivatives stems from their chemical properties. They can act as ligands, participate in various chemical reactions, and their solubility can be tuned, making them attractive for drug design. nih.govresearchgate.net Pyridine-based drugs are used to treat a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders. nih.govrsc.org For instance, drugs like imatinib (B729) (Gleevec) for cancer and atazanavir (B138) for HIV contain a pyridine moiety. rsc.org The development of new synthetic methods for pyridine derivatives continues to be an active area of research, aiming to create novel compounds with enhanced biological activity. nih.govglobalresearchonline.net

Specific Focus on 5-Chloro-2-methylpyridin-4-amine and its Isomeric Forms in Contemporary Studies

This compound is a specific pyridine derivative that has garnered attention in chemical research. Its unique arrangement of a chlorine atom, a methyl group, and an amine group on the pyridine ring makes it a valuable intermediate for synthesizing a variety of more complex molecules. pipzine-chem.com The amine group provides a site for further chemical modification, while the chlorine and methyl groups influence the reactivity and properties of the molecule. pipzine-chem.com

Research into this compound often involves its synthesis and its use as a building block in the creation of new compounds with potential applications in medicinal and materials science. pipzine-chem.com For example, it can be a precursor for synthesizing compounds with potential anti-inflammatory or anti-infective properties. pipzine-chem.com

The study of its isomers is also crucial as the position of the functional groups can dramatically alter the compound's properties and biological activity. The isomers of this compound provide a platform for structure-activity relationship (SAR) studies, which are fundamental in medicinal chemistry for optimizing drug candidates.

| Property | Value |

| CAS Number | 79055-62-2 |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| Appearance | Solid (typically white to off-white) |

| Solubility in Water | Limited |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol (B145695) and acetone |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKYMBVGQAQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540244 | |

| Record name | 5-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-44-0 | |

| Record name | 5-Chloro-2-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Chloro-Methyl-Pyridinamine Isomers and Derivatives

The synthesis of chloro-methyl-pyridinamine isomers is accomplished through various sophisticated multi-step pathways, often starting from substituted pyridine (B92270) N-oxides or other pyridine precursors. These routes are designed to precisely install the required functional groups—chloro, methyl, and amine—onto the pyridine core.

Multi-Step Synthesis Pathways

Another complex pathway, developed for the industrial production of the precursor 2-chloro-5-methylpyridine , starts from basic feedstocks like propionaldehyde (B47417) and an acrylic ester. google.comepo.org This multi-step process includes condensation, amination to form a dihydropyridone intermediate, halogenation, dehydrohalogenation, and a final chlorination step. google.comepo.org Such a route avoids the use of beta-picoline, which can lead to unwanted byproducts during chlorination. google.com

Alternative strategies have been developed for other isomers to overcome challenges like non-selective nitration and the thermo-chemical hazards associated with certain reaction types when performed at a large scale. google.com For example, the synthesis of 6-chloro-5-methylpyridin-2-amine has been achieved on a hectogram scale via a four-step sequence where a key step is a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group. acs.org

Optimization of Reaction Conditions and Process Development

The successful synthesis of chloro-methyl-pyridinamine isomers relies heavily on the optimization of reaction conditions to maximize yield and purity. This includes the careful selection of catalyst systems and the precise control of temperature and pressure.

Catalysts are fundamental to the efficiency of many synthetic steps, particularly in hydrogenation reactions. In the synthesis of 2-chloro-5-methylpyridin-4-amine from its nitro-N-oxide precursor, a platinum catalyst is utilized. google.com Detailed studies have shown that a mixed-metal catalyst composed of platinum and molybdenum on an activated carbon support is highly effective. chemicalbook.com The specific composition of the catalyst significantly influences the reaction's success.

A catalyst with 0.8% platinum and 0.6% molybdenum on activated carbon resulted in a conversion of over 98% and a product purity of 97.5% as determined by HPLC. chemicalbook.com The influence of different catalyst compositions on the conversion rate is a key aspect of process development. chemicalbook.com

Table 1: Comparison of Catalyst Systems in the Hydrogenation of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium

| Catalyst Composition | Achieved Conversion |

|---|---|

| 0.8% Pt and 0.6% Mo on activated carbon | >98% chemicalbook.com |

| 0.8% Pt and 0.3% Mo on activated carbon | ~98% chemicalbook.com |

The synthesis of these compounds often requires specialized equipment to handle the necessary reaction conditions. Glass pressure reactors and autoclaves are frequently employed to manage reactions conducted under elevated pressure and temperature. chemicalbook.comgoogle.com

For the hydrogenation of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium, the reaction is performed in a glass pressure reactor under a 3 bar hydrogen overpressure at a controlled temperature of 30°C for 20 hours. chemicalbook.com In another process, the conversion of 2-chloro-5-methyl-4-pyridinamine to 4-amino-5-methyl-2(1H)pyridone is carried out by reacting it with potassium hydroxide (B78521) in methanol (B129727) within an autoclave at an elevated temperature. google.com Other related synthetic steps, such as the chlorination of pyridone precursors, can require temperatures ranging from 50°C to 130°C. google.comepo.org

Industrial Production Methodologies and Scalability Studies

The transition from laboratory-scale synthesis to industrial production introduces considerations of cost, safety, and scalability. Research into the synthesis of chloro-methyl-pyridinamine isomers and their precursors has addressed these factors. For example, a process for making 2-chloro-5-methylpyridine was specifically designed to avoid beta-picoline, thereby preventing the formation of problematic byproducts and simplifying industrial purification. google.com The use of high-boiling solvents like 1,2,4-trichlorobenzene (B33124) is also a feature of some industrial methods. google.comepo.org

Key Chemical Reactions and Reactivity Profiles

The chemical reactivity of 5-Chloro-2-methylpyridin-4-amine and its isomers is dictated by its functional groups: the basic amino group and the reactive chloro substituent on the pyridine ring.

The amino group imparts basic properties to the molecule, allowing it to react with acids like hydrochloric acid and sulfuric acid to form the corresponding salts. pipzine-chem.com This property is often utilized in the purification of the compound. pipzine-chem.com

The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution. pipzine-chem.com This is a key reaction for creating derivatives. For example, 2-chloro-5-methylpyridin-4-amine can be converted to 4-Amino-5-methylpyridin-2-ol through a reaction with potassium hydroxide in methanol at elevated temperatures in a pressure reactor. This product, 4-amino-5-methyl-2(1H)-one, is a crucial intermediate for the synthesis of the nonsteroidal mineralocorticoid receptor antagonist Finerenone. google.comchemicalbook.com

Due to their versatile reactivity, these compounds serve as important intermediates and building blocks in medicinal and pesticide chemistry. pipzine-chem.comguidechem.com The ability to participate in various chemical reactions allows for the construction of complex molecules with specific pharmacological or biological activities. pipzine-chem.com

Nucleophilic Substitution Reactions of Halogen and Amino Groups

The pyridine ring is an electron-deficient aromatic system, which makes halogenated pyridines like this compound susceptible to nucleophilic aromatic substitution. The chlorine atom on the pyridine ring can be displaced by various nucleophiles. This reactivity is a cornerstone of its utility in synthesis.

The amino group in this compound is also a key functional group. Amines are known to be good nucleophiles due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows the amino group to participate in reactions such as alkylation. The direct alkylation of primary or secondary amines can sometimes lead to mixtures of products due to the product amine also being nucleophilic.

In the context of halogenated pyrimidines, reactions with amine nucleophiles can lead to the formation of substituted aminopyrimidines. For instance, the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various primary and secondary amines has been studied, demonstrating the feasibility of nucleophilic substitution on the pyrimidine (B1678525) ring. Although this specific example does not involve this compound, it illustrates the general principle of nucleophilic substitution on chloropyrimidine scaffolds.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can serve as a substrate in these transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is applicable to a broad range of substrates, including chloro-substituted pyridines. The reaction of chloropyridines can be more challenging than that of their bromo or iodo counterparts but can be achieved under optimized conditions.

The Suzuki-Miyaura reaction has been successfully applied to various substituted chloropyridines and other halogenated heterocycles. For example, the coupling of 2,6-dichloropyridine (B45657) with alkyl pinacol (B44631) boronic esters has been demonstrated to proceed in high yield. Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids has been achieved using a palladium catalyst. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the provided search results, the general reactivity of chloropyridines in this reaction suggests its potential as a viable substrate. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for a successful transformation.

Table 1: Examples of Suzuki-Miyaura Reactions on Halogenated Pyridines and Pyrimidines

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | 2,6-Diheptylpyridine | 94% | |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% |

This table presents data from similar reactions to illustrate the applicability of the Suzuki-Miyaura coupling to related structures.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction is also applicable to heterocyclic halides. While direct examples of the Heck reaction with this compound are not detailed in the provided results, the general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination.

Other palladium-catalyzed couplings, such as the Sonogashira, Stille, and Hiyama reactions, are also powerful methods for C-C bond formation and have been applied to various heterocyclic systems. The choice of catalyst and reaction conditions is critical for the success of these transformations.

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction.

A common oxidation reaction for pyridine derivatives is the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. The resulting pyridine N-oxides are versatile intermediates in their own right, as they can undergo further functionalization. For example, the N-oxide functionality can activate the pyridine ring towards both electrophilic and nucleophilic attack.

The reduction of nitro groups on a pyridine ring to an amino group is a common synthetic transformation. For instance, 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide can be hydrogenated to yield 2-chloro-5-methylpyridin-4-amine. Similarly, 2-methyl-4-nitropyridine-N-oxide can be reduced to 2-methyl-4-aminopyridine-N-oxide using hydrogen gas and a palladium on charcoal catalyst.

Cyclization Reactions and Heterocyclic Ring Formation

Substituted pyridines like this compound can be valuable precursors in the synthesis of fused heterocyclic systems. The existing functional groups can participate in cyclization reactions to form new rings. For example, 2-aminopyridines can be used in the synthesis of imidazo[1,2-a]pyridines and other bicyclic systems.

The synthesis of fully substituted pyridines can be achieved through various domino reactions, such as the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides. While not directly involving this compound as a starting material, this illustrates the construction of highly substituted pyridine rings. The resulting polysubstituted pyridines can then be converted into fused polycyclic frameworks.

The formation of five-membered heterocyclic rings, such as pyrroles and imidazoles, is also a significant area of organic synthesis. Substituted pyridines can serve as building blocks in the construction of these and other heterocyclic structures.

Flow Chemistry Approaches in Pyridine Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, efficiency, and scalability compared to traditional batch processes. The synthesis of pyridine derivatives has also benefited from the application of flow chemistry techniques.

Continuous flow reactors have been successfully employed for various pyridine syntheses, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. These methods allow for the continuous processing of starting materials to afford the desired pyridine products.

Furthermore, flow chemistry has been applied to the α-methylation of pyridines, providing a greener and more efficient method for producing 2-methylpyridines. The use of a packed-bed reactor with a catalyst allows for continuous production with high selectivity.

The N-oxidation of pyridine derivatives has also been adapted to a continuous flow process. Using a microreactor with a titanium silicalite catalyst and hydrogen peroxide as the oxidant, various pyridine N-oxides can be synthesized in high yields with significantly reduced reaction times compared to batch methods. This flow system has demonstrated high stability and can be operated continuously for extended periods, making it suitable for large-scale production.

Table 2: Comparison of Batch vs. Flow for Pyridine N-Oxidation

| Parameter | Batch Reaction | Continuous Flow Reaction | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | |

| Yield | Variable | Up to 99% |

| Safety | Potential hazards with peroxide

Medicinal Chemistry and Biological Activity Investigations

Exploration as Pharmaceutical Intermediates and Building Blocks

5-Chloro-2-methylpyridin-4-amine is a significant organic compound utilized extensively in medicinal chemistry as a key intermediate and structural foundation for the synthesis of various molecules. pipzine-chem.com Its unique chemical architecture, featuring an amine group, a chlorine atom, and a methyl group on a pyridine (B92270) ring, allows it to participate in a wide array of chemical reactions to construct molecules with specific pharmacological activities. pipzine-chem.comsihaulichemicals.com The amine group provides basicity, while the chlorine atom is susceptible to nucleophilic substitution reactions, enabling the formation of new ether or nitrogen-containing compounds. pipzine-chem.com This reactivity makes it an indispensable building block in the pharmaceutical and chemical industries. pipzine-chem.com

The utility of this compound as a crucial starting material is evident in the synthesis of established pharmaceutical agents.

Finerenone: This compound is a key intermediate in the production of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used for treating cardiovascular and renal diseases like heart failure and diabetic nephropathy. google.com The synthesis involves converting 2-chloro-5-methyl-4-pyridinamine to 4-amino-5-methyl-1H-pyridin-2(1H)-one, which is a direct precursor to Finerenone. google.comwipo.int Industrial-scale processes have been developed to produce this intermediate with high purity (>99%) and yield (84%), highlighting its importance. google.com The synthesis typically starts from 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide, which is hydrogenated to yield 2-chloro-5-methylpyridin-4-amine. chemicalbook.com

Rupatadine: While direct synthesis pathways for Rupatadine, a dual antagonist of platelet-activating factor and histamine (B1213489) (H1) receptors, often start from intermediates like 3-bromomethyl-5-methyl pyridine or 5-methylnicotinic acid, the underlying pyridine structure is fundamental. google.comgoogle.com this compound serves as a critical building block for creating substituted pyridine derivatives that are essential for the synthesis of complex molecules like Rupatadine. pipzine-chem.comgoogle.com

The aminopyridine core of this compound serves as a valuable scaffold for the development of new therapeutic agents. nih.govsigmaaldrich.com Its structure is a foundational element upon which medicinal chemists build and modify to create compounds with desired biological activities. pipzine-chem.com For instance, derivatives of 2-aminopyridine (B139424) have been extensively explored as inhibitors of nitric oxide synthases. nih.gov The development of various 4-indolyl-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury further demonstrates the versatility of the aminopyrimidine scaffold. nih.gov Similarly, Schiff bases derived from related chloro-quinoline and pyridine-amine structures have been synthesized and evaluated for their anti-inflammatory properties. nih.gov

Beyond pharmaceuticals, this compound and related methylpyridine derivatives are pivotal in the agrochemical industry. pipzine-chem.comagropages.com Pyridine-containing pesticides are known for their high efficiency, low toxicity, and good environmental compatibility. agropages.com 2-Chloro-5-methylpyridine, a closely related compound, is a key intermediate in this sector. sihaulichemicals.com It can be used to synthesize 2-chloro-5-trichloromethylpyridine, an intermediate for certain herbicides. sihaulichemicals.com Furthermore, it is a precursor for producing 2-chloro-5-trifluoromethyl pyridine (CTF), which is an intermediate for pyridalyl (B1679942) and fluazifop-butyl (B166162) series products. agropages.com The broad applicability in creating pesticides with insecticidal, bactericidal, or herbicidal properties underscores its importance in agrochemical synthesis. pipzine-chem.com

Pharmacological Profiling and Therapeutic Potentials

Derivatives built upon the aminopyridine scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govmdpi.com The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with better selectivity and fewer side effects has led researchers to explore various heterocyclic compounds, including those derived from aminopyridines. nih.govrsc.org

A key mechanism underlying the anti-inflammatory potential of aminopyridine derivatives is the inhibition of inducible nitric oxide synthase (iNOS). nih.gov Overexpression or dysregulation of iNOS leads to excessive production of nitric oxide (NO), a mediator implicated in numerous inflammatory diseases, sepsis, pain, and cancer. nih.gov Consequently, developing selective iNOS inhibitors is a major goal in therapeutic research. nih.govnih.gov

Studies have shown that 2-aminopyridine derivatives are potent and selective inhibitors of iNOS. nih.gov For example, a series of 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated for their iNOS inhibitory activity. nih.gov Specific compounds from this series were identified as promising candidates for development as PET radiotracers to image iNOS expression in vivo, which is valuable for studying and treating NO-related diseases. nih.govresearchgate.net In a mouse model of lipopolysaccharide (LPS)-induced inflammation, higher uptake of a radiolabeled 2-amino-4-methylpyridine analogue was observed in the inflamed lung tissue, confirming its potential to target iNOS. nih.gov The analgesic activity of another iNOS inhibitor, 2-amino-4-methylpyridine, has also been reported. nih.gov The inhibition of iNOS by aminoguanidine, a known iNOS inhibitor, has been shown to protect against tissue damage in chronic inflammatory conditions, further validating this therapeutic strategy. plos.org

Anticancer and Cytotoxic Effects

The pyridine scaffold is a common feature in many anticancer agents. Research into pyridine derivatives has explored their cytotoxic effects against a range of cancer cell lines, with some compounds showing significant activity.

While specific cytotoxic data for this compound against a wide array of cell lines is not extensively documented in public literature, studies on related pyridine derivatives demonstrate their potential as anticancer agents. For instance, certain pyridine derivatives have shown potent cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines. arabjchem.orgekb.eg One study on novel pyridine derivatives identified a compound, designated 9a, that suppressed the viability of MCF-7 cells. core.ac.uk Another set of 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde derivatives, which are structurally complex pyridine systems, exhibited potent cytotoxicity against the MCF-7 cell line. ekb.eg Similarly, spiro-pyridine derivatives have been evaluated against HepG-2 and Caco-2 cell lines, with some showing higher activity than the reference drug Doxorubicin against Caco-2 cells. nih.gov

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine Derivative (Compound 9a) | MCF-7 | 20 | core.ac.uk |

| 2-oxo-1,2-dihydrobenzo[h]quinoline derivative (Compound 20) | MCF-7 | 0.05 | ekb.eg |

| Spiro-pyridine Derivative (Compound 7) | Caco-2 | 7.83 | nih.gov |

| Benzimidazole-oxadiazole Derivative (Compound 10) | A549 | 2.14 | mdpi.com |

| Benzimidazole-oxadiazole Derivative (Compound 13) | A549 | 2.51 | mdpi.com |

| Benzimidazole-oxadiazole Derivative (Compound 10) | MDA-MB-231 (Breast) | 2.37 | mdpi.com |

| Benzimidazole-oxadiazole Derivative (Compound 13) | MDA-MB-231 (Breast) | 2.89 | mdpi.com |

The anticancer effects of pyridine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cancer cell division cycle. For example, 4-Aminopyridine (B3432731) has been shown to induce apoptosis in malignant astrocytoma cell lines. nih.gov

Mechanistic studies on more complex pyridine derivatives provide further insight. A pyridine derivative (compound 9a) was found to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2. core.ac.uk In another study, a spiro-pyridine derivative (compound 7) promoted apoptosis in Caco-2 cells and caused cell cycle arrest in the S phase. nih.gov Similarly, certain benzimidazole (B57391) derivatives containing a pyridine-like structure were found to arrest the cell cycle and induce apoptosis in A549 and MDA-MB-231 cells. mdpi.com These findings highlight that the pyridine scaffold is a viable starting point for developing agents that target fundamental cancer cell processes.

Neuroprotective Properties and Neurological Drug Development

The aminopyridine structure is of significant interest in the field of neurology. Research has highlighted the potential neuroprotective effects of compounds from this class. 2-Chloro-5-methylpyridin-4-amine has been specifically studied for its neuroprotective properties, partly because it is a known impurity in Fampridine. Fampridine (4-aminopyridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis. The interest in aminopyridines stems from their ability to modulate neuronal function and signaling pathways. While extensive data on this compound itself is limited, the established biological activity of the parent compound, 4-aminopyridine, in the central nervous system underscores the potential of its derivatives in neurological drug development. nih.govnih.gov

Antihypertensive Agent Research and Alpha-2-Imidazoline Receptor Agonist Analogues

This compound is a crucial building block in the synthesis of modern cardiovascular drugs. Notably, it serves as a key intermediate in the preparation of Finerenone. google.com Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The overactivation of the mineralocorticoid receptor is linked to inflammation and fibrosis in the heart and kidneys, contributing to the progression of cardiovascular and renal diseases. By blocking this receptor, Finerenone is effective in treating conditions such as heart failure, hypertension, and diabetic nephropathy. google.com The use of this compound in the synthesis of such a significant therapeutic agent highlights its importance in the development of novel antihypertensive and organ-protective drugs.

Adenosine (B11128) A1 Receptor Agonism and Related Precursor Synthesis

While direct studies of this compound as an adenosine A1 receptor agonist are not extensively documented, its structure is highly relevant for the synthesis of precursors for this class of compounds. The development of adenosine receptor ligands often involves the modification of core heterocyclic structures. For instance, the synthesis of selective adenosine A1 receptor antagonists has been achieved using 2-amino-4,5-diarylpyrimidines, which share the aminopyrimidine feature. nih.gov Research into adenosine derivatives shows that synthetic routes frequently involve the substitution of functional groups on a core ring to modulate affinity and selectivity for the A1, A2A, A2B, and A3 receptor subtypes. nih.govnih.gov

The 4-amino group of this compound is a key functional handle. It can be readily alkylated or acylated to introduce various side chains, a common strategy in the synthesis of N⁶-substituted adenosine derivatives. nih.gov Therefore, this compound serves as an essential starting block for generating novel molecules to be screened for adenosine A1 receptor activity. The synthesis process would typically involve coupling reactions at the amino group to explore how different substituents influence receptor binding and agonism.

Anti-thrombolytic and Biofilm Inhibition Studies

The aminopyridine scaffold is of interest in the development of agents that combat bacterial biofilms. Although specific studies on this compound for anti-thrombolytic or biofilm inhibition are not prominent, research on structurally related compounds highlights the potential of this chemical class. For example, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and shown to inhibit biofilm formation in both Gram-positive (MRSA) and Gram-negative (Acinetobacter baumannii) bacteria. nih.gov In these studies, analogues with specific phenyl substituents demonstrated potent activity with IC₅₀ values in the low micromolar range. nih.gov

This suggests that this compound could be used as a precursor to synthesize analogous aminopyridine derivatives. By modifying the 4-amino group or by building more complex structures onto the pyridine core, it is plausible to develop novel compounds for screening against biofilm-forming pathogens. The general strategies for combating biofilms often involve interfering with quorum sensing or disrupting the extracellular polymeric substance (EPS) matrix, targets for which new small molecules are continually sought. nih.gov

Kinase Inhibitor Development (e.g., FGFR, BACE1, p38α MAP kinase)

The pyridine moiety is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. This compound serves as a valuable scaffold in this arena.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of related aminopyridinols and aminopyrimidinols have been designed as selective inhibitors of FGFR4, a target in hepatocellular carcinoma. nih.gov Structure-activity relationship studies in this area have shown that substitutions on the core ring are critical for both potency and selectivity. For instance, the addition of methyl groups to the pyridine or pyrimidine (B1678525) ring was found to be detrimental to activity, highlighting the sensitive nature of the inhibitor-kinase interaction. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors: In the quest for treatments for Alzheimer's disease, BACE1 inhibitors are a key area of research. The introduction of a pyridine nitrogen into inhibitor scaffolds (a strategy known as aza-substitution) has been used to enhance BACE1 potency while simultaneously reducing off-target effects, such as hERG binding. nih.gov This approach, used in the optimization of aminooxazoline xanthene inhibitors, underscores the value of the pyridine structure in fine-tuning the pharmacological profile of drug candidates. nih.gov

p38α MAP Kinase Inhibitors: p38α mitogen-activated protein (MAP) kinase is a significant target for inflammatory diseases. The pyridine ring is an essential pharmacophore for a major class of p38 inhibitors. nih.govmdpi.com The pyridine nitrogen typically acts as a hydrogen bond acceptor, interacting with the backbone NH of a methionine residue (Met109) in the kinase hinge region. mdpi.com Derivatives such as imidazol-5-yl pyridines have been repurposed and optimized to act as potent p38α inhibitors, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov The synthesis of these inhibitors often leverages substituted pyridines as key building blocks.

Table 1: Kinase Inhibitory Activity of Related Pyridine Derivatives

| Compound Class | Kinase Target | Key Finding | Reference |

|---|---|---|---|

| Imidazol-5-yl Pyridines | p38α/MAPK14 | Compounds 11a and 11d identified as potent inhibitors with IC₅₀ values of 47 nM and 45 nM, respectively. | nih.gov |

| Aminooxazoline Xanthenes | BACE1 | 4-Aza substitution on the xanthene core increased BACE1 potency and reduced hERG affinity. | nih.gov |

| Aminodimethylpyrimidinol Derivatives | FGFR4 | Compound 6O showed selective FGFR4 inhibition over FGFR1-3 and was 8 times more selective than the control BLU9931. | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives made from this compound is profoundly influenced by the nature and position of its substituents. SAR studies are crucial for optimizing lead compounds into effective drug candidates.

Impact of Substituent Type and Position on Biological Activity

The specific substituents on the this compound ring each play a distinct role in its chemical reactivity and potential biological interactions. pipzine-chem.com

4-Amino Group: This group is a primary site for modification and a key hydrogen bond donor, crucial for anchoring the molecule within a biological target's active site.

5-Chloro Group: As a halogen, chlorine is an electron-withdrawing group that influences the electron density of the pyridine ring. scholarsresearchlibrary.com This can affect the pKa of the amino group and the pyridine nitrogen. Furthermore, the chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.

2-Methyl Group: This group can influence the molecule's solubility and steric profile. pipzine-chem.com Its presence can create favorable van der Waals interactions or, conversely, cause steric hindrance that prevents binding to off-targets, thereby improving selectivity. manchester.ac.uk

Studies on related pyridine derivatives have shown that even small changes can have large effects. For example, in a series of 2-amino-4-chloropyridine (B16104) derivatives, the type of aldehyde used to form a Schiff base at the amino position significantly altered the antimicrobial activity. researchgate.net Similarly, in FGFR4 inhibitors, the presence of methyl groups on the core ring was found to be detrimental to activity, demonstrating that a precise fit is required. nih.gov

Conformational Structure-Based Drug Design Principles

Modern drug design heavily relies on understanding the three-dimensional structure of the target protein. For kinase inhibitors derived from pyridine scaffolds, computational docking and molecular modeling are used to predict and rationalize how a molecule will bind. nih.govmdpi.com The goal is to design a compound with a conformation that is complementary to the shape and chemical environment of the enzyme's active site.

For p38α MAP kinase inhibitors, a key design principle is ensuring the pyridine nitrogen can form a hydrogen bond with the hinge region. mdpi.com The substituents on the pyridine ring are then optimized to occupy adjacent hydrophobic pockets. For instance, a 4-fluorophenyl group is often positioned to fit into a specific hydrophobic pocket, stabilizing the interaction. mdpi.com The conformation of the inhibitor is critical; cis-locked C-N bonds have been used to create rigid structures that maintain the optimal orientation for binding. mdpi.com

Mechanism of Action Research

Molecular Target Identification and Binding Interactions

Research into the molecular targets of 5-Chloro-2-methylpyridin-4-amine is largely extrapolated from its structural similarity to 4-aminopyridine (B3432731) (4-AP), a known blocker of voltage-gated potassium (K+) channels. nih.govnih.govnih.gov The primary molecular target for 4-AP and its derivatives is the pore of these channels, specifically within the Shaker family (Kv1). nih.gov The binding of 4-AP is proposed to occur within the intracellular mouth of the K+ channel, a site that becomes accessible when the channel is in its open state. nih.govsemanticscholar.org The interaction is thought to involve the protonated amino group of the pyridine (B92270) ring forming a hydrogen bond with a carboxylic residue within the channel's pore. researchgate.net

The presence of substituents on the pyridine ring, such as the chloro and methyl groups in this compound, is known to modulate binding affinity. For instance, a methyl group at the 3-position of 4-AP has been shown to increase its potency approximately 7-fold compared to the unsubstituted 4-AP. nih.govnih.gov While the specific effects of a chloro group at position 5 and a methyl group at position 2 have not been explicitly detailed for 4-AP, the general principles of SAR suggest they would influence the compound's steric and electronic properties, thereby affecting its fit and interaction with the binding site. The chlorine atom, being an electron-withdrawing group, can alter the charge distribution of the pyridine ring, which may influence the pKa of the amine group and its interaction with the target. researchgate.net

Beyond potassium channels, studies on 4-AP have revealed that it can also inhibit neuronal degenerin/epithelial Na+ (Deg/ENaC) channels, including acid-sensing ion channels (ASICs). nih.gov This suggests that substituted aminopyridines like this compound could potentially have a broader range of molecular targets than initially presumed.

Enzymatic Activity Modulation

The primary mechanism of action for 4-aminopyridine derivatives does not typically involve direct enzymatic inhibition in the classical sense of an active site blocker. Instead, their effect is a modulation of ion channel activity, which are pore-forming proteins rather than enzymes that catalyze chemical reactions. nih.govnih.gov However, the consequences of ion channel modulation can lead to downstream effects on enzymatic pathways.

For example, by blocking potassium channels, 4-AP can cause membrane depolarization, which in turn can affect the activity of voltage-dependent enzymes and signaling cascades. nih.gov Furthermore, some studies have investigated the interaction of 4-AP derivatives with enzymes involved in their metabolism, such as cytochrome P450 enzymes. For instance, the metabolism of 4-AP and its analog 3-fluoro-4-aminopyridine is mediated by CYP2E1. biorxiv.org The stability of derivatives towards such enzymes can be influenced by substitutions on the pyridine ring. A study on 3-fluoro-5-methylpyridin-4-amine (B577076) showed it to be more stable towards oxidation by CYP2E1 compared to 3-fluoro-4-aminopyridine, suggesting that the methyl group can confer metabolic stability. biorxiv.org

Influence on Cellular Processes and Signaling Pathways

The modulation of ion channels by aminopyridine derivatives has significant repercussions on various cellular processes and signaling pathways. By blocking voltage-gated potassium channels, these compounds can prolong the duration of action potentials in neurons. nih.gov This leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters at synaptic terminals. researchgate.net

This enhanced neurotransmitter release can affect multiple signaling pathways. For example, in the hippocampus, 4-AP-induced synchronized neuronal firing is dependent on orthodromic excitatory postsynaptic potentials (EPSPs). nih.gov Furthermore, 4-AP has been shown to have effects beyond neuronal signaling. In breast cancer cell lines, treatment with 4-AP led to G1 phase arrest in the cell cycle and an increase in apoptotic cells. nih.gov The combination of 4-AP with the chemotherapeutic agent paclitaxel (B517696) resulted in S phase and G2/M phase arrest, indicating an influence on cell cycle regulation. nih.gov This study also observed depolarization of the transmembrane potential and increased intracellular Ca2+ concentration following treatment. nih.gov

Moreover, some research suggests that 4-AP may have immunomodulatory effects, potentially through its action on K+ channels expressed on T-cells and microglia. nih.gov

Role of Functional Groups in Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its functional groups: the amine group, the chloro group, and the methyl group, all attached to a pyridine core.

Amine Group: The 4-amino group is crucial for the potassium channel blocking activity. In its protonated form, it is thought to directly interact with the channel pore. researchgate.net The basicity of this group, influenced by other substituents, is a key determinant of its activity.

Chloro Group: The chlorine atom at position 5 is an electron-withdrawing group. This can lower the pKa of the pyridine nitrogen and the exocyclic amino group, affecting the degree of protonation at physiological pH and thus the binding affinity to the ion channel. researchgate.net Halogen substitutions can also impact the lipophilicity of the molecule, which influences its ability to cross cell membranes and access its target.

Methyl Group: The methyl group at position 2 is an electron-donating group and also adds steric bulk. Studies on 3-methyl-4-aminopyridine have shown that this substitution increases the potency of K+ channel blockade. nih.govnih.gov The methyl group may enhance binding through favorable hydrophobic interactions within the channel pore or by optimizing the orientation of the molecule for interaction. It can also influence the metabolic stability of the compound. biorxiv.org

Investigation of Efflux Mechanisms in Bacterial Systems

While direct studies on the interaction of this compound with bacterial efflux pumps are not available, the chemical scaffold of substituted pyridines has been investigated for such properties. Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively extruding antimicrobial agents from the cell. nih.gov Inhibitors of these pumps (EPIs) are sought after to restore the efficacy of existing antibiotics.

Compounds with a pyridine core have been explored as potential EPIs. For example, pyridopyrimidine analogues have been reported as inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. researchgate.net The mechanism of action for some EPIs involves disrupting the proton motive force that powers many efflux pumps, while others bind directly to the pump, competitively or non-competitively inhibiting substrate transport. nih.gov

Derivatives of quinoline, a bicyclic aromatic compound structurally related to pyridine, such as chloroquinolines, are considered broad-spectrum efflux pump inhibitors. nih.gov This suggests that the chloropyridine scaffold of this compound could potentially interact with bacterial efflux pumps. The lipophilicity and charge distribution conferred by the chloro and methyl groups would be critical in determining any such activity. However, without specific experimental data, this remains a speculative area for further research.

Data Tables

Table 1: Investigated Biological Activities of 4-Aminopyridine and its Derivatives

| Compound/Derivative | Molecular Target(s) | Observed Effect(s) | Reference(s) |

| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels (Kv1 family), Deg/ENaC channels (ASICs) | Blocks K+ current, enhances neurotransmitter release, induces cell cycle arrest and apoptosis in cancer cells. | nih.govnih.govnih.govnih.gov |

| 3-Methyl-4-aminopyridine | Voltage-gated K+ channels | ~7-fold more potent K+ channel blocker than 4-AP. | nih.govnih.gov |

| 3-Fluoro-5-methylpyridin-4-amine | Voltage-gated K+ channels | Comparable potency to 4-AP, increased metabolic stability. | biorxiv.org |

| Pyridopyrimidine analogues | MexAB-OprM efflux pump | Inhibition of antibiotic efflux in P. aeruginosa. | researchgate.net |

Table 2: Role of Functional Groups in the Biological Activity of Substituted 4-Aminopyridines

| Functional Group | Position | Role in Biological Efficacy | Reference(s) |

| Amino | 4 | Essential for K+ channel blockade (protonated form interacts with pore). | researchgate.net |

| Methyl | 3 | Increases potency of K+ channel blockade. | nih.govnih.gov |

| Methyl | 5 | Can increase metabolic stability. | biorxiv.org |

| Chloro | 5 | Electron-withdrawing, influences pKa and lipophilicity. | researchgate.net |

Advanced Analytical Techniques in Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chloro-2-methylpyridin-4-amine, the expected NMR signals can be predicted based on its structure and comparison with related aminopyridines.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the two aromatic protons on the pyridine (B92270) ring. The methyl group (at position 2) would appear as a sharp singlet. The two aromatic protons (at positions 3 and 6) would appear as singlets due to the lack of adjacent protons for coupling. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent and affected by the solvent.

¹³C NMR: The carbon NMR spectrum would display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with carbons attached to electronegative atoms (like chlorine and nitrogen) appearing further downfield.

Detailed ¹H NMR data has been reported for the isomeric compound 2-chloro-5-methylpyridin-4-amine (in DMSO-d6), showing signals at δ=1.96 (s, 3H, CH₃), 6.16 (br s, 2H, NH₂), 6.50 (s, 1H, Ar-H), and 7.68 (s, 1H, Ar-H) chemicalbook.comchemicalbook.com. This data helps in estimating the expected regions for the signals of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| CH₃ (at C2) | ~2.2 - 2.5 | Singlet (s) | CH₃ | ~15 - 25 |

| NH₂ (at C4) | ~5.0 - 7.0 | Broad Singlet (br s) | C2 | ~150 - 160 |

| Ar-H (at C3) | ~6.5 - 7.0 | Singlet (s) | C3 | ~105 - 115 |

| Ar-H (at C6) | ~7.8 - 8.2 | Singlet (s) | C4 | ~145 - 155 |

| C5 | ~115 - 125 | |||

| C6 | ~140 - 150 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₇ClN₂), the expected molecular weight is approximately 142.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of chlorine: two peaks, one for the ³⁵Cl isotope (M⁺) and one for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. For the related isomer, 2-chloro-5-methylpyridin-4-amine, a positive electrospray ionization (ESI) mass spectrum showed a protonated molecular ion [M+H]⁺ at m/z = 143 chemicalbook.comchemicalbook.com.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | 142 | Molecular ion with the more abundant chlorine isotope. |

| [M+2]⁺ (with ³⁷Cl) | 144 | Molecular ion with the less abundant chlorine isotope (approx. 32% of the M⁺ peak). |

| [M+H]⁺ (with ³⁵Cl) | 143 | Protonated molecular ion, common in ESI-MS. |

| [M+H+2]⁺ (with ³⁷Cl) | 145 | Protonated molecular ion with the ³⁷Cl isotope. |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3200-3500 cm⁻¹ region wpmucdn.com.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹ wpmucdn.com.

N-H bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹ wpmucdn.com.

C=C and C=N stretching: The aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretch typically appears in the fingerprint region, generally between 600-800 cm⁻¹.

Studies on the related compound 2-amino-5-methylpyridine show N-H stretching vibrations around 3444 and 3335 cm⁻¹ researchgate.net.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3200 - 3500 |

| C-H Stretch (aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Methyl (-CH₃) | 2850 - 3000 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Chromatographic Techniques for Purity Assessment and Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose due to its high resolution and sensitivity.

For aminopyridine derivatives, Reversed-Phase HPLC (RP-HPLC) is commonly employed. In this technique, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase. The purity of 2-chloro-5-methylpyridin-4-amine has been successfully assessed using HPLC, showing a purity of 97.5% chemicalbook.comchemicalbook.com. A typical HPLC method for analyzing a compound like this compound would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol (B129727). Detection is usually performed with a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 4: Representative HPLC Method Parameters for Analysis of Chlorinated Aminopyridines

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., H₂SO₄ or H₃PO₄) sielc.com |

| Flow Rate | 0.7 - 1.0 mL/min sielc.com |

| Detection | UV Absorbance at ~200-254 nm sielc.com |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 10 µL sielc.com |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.com. While a crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insight into the expected bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-stacking) that govern the solid-state packing of such molecules. The structures of several substituted chloropyridines have been determined, revealing how different substituents influence the crystal packing nih.gov.

For example, the analysis of various chloropyridine derivatives often shows molecules linked by intermolecular interactions, forming chains or more complex networks in the solid state nih.gov.

Table 5: Crystallographic Data for Related Chloropyridine Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate | C₃₃H₃₀BClN₄ | Monoclinic | P2₁/c | a=9.151 Å, b=12.522 Å, c=25.493 Å, β=105.16° mdpi.com |

| 4-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | Monoclinic | P2₁/n | a=3.839 Å, b=16.324 Å, c=10.038 Å, β=95.14° nih.gov |

| A substituted triazolopyridazinoindole | C₂₀H₁₄BrN₅S | Triclinic | P-1 | a=5.930 Å, b=10.969 Å, c=14.796 Å, α=100.50°, β=98.61°, γ=103.81° mdpi.com |

Biochemical Assays for Biological Activity Evaluation (e.g., enzyme inhibition assays, cell viability assays)

To investigate the potential therapeutic applications of pyridine derivatives, a range of biochemical assays are employed. These assays measure the interaction of the compound with biological targets or its effect on cells.

Enzyme Inhibition Assays: These assays are used to determine if a compound can inhibit the activity of a specific enzyme, which is often a key step in a disease pathway. For example, derivatives of related heterocyclic systems are often tested as inhibitors of kinases or monoamine oxidases (MAO). The potency of the inhibitor is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Cell Viability Assays: These assays measure the effect of a compound on cell health, proliferation, or death. They are crucial in cancer research to identify compounds with antiproliferative activity. A common method is the MTT assay, where a colorimetric change indicates metabolic activity, which correlates with the number of viable cells. The results are often expressed as the half-maximal effective concentration (EC₅₀) or IC₅₀, representing the concentration of the compound that reduces cell viability by 50%. For instance, novel lophine derivatives have been evaluated for their inhibitory effects on monoacylglycerol lipase (MAGL) using fluorometric and chemiluminescent assays mdpi.com.

Table 6: Common Biochemical Assays for Evaluating Pyridine Derivatives

| Assay Type | Purpose | Typical Output Metric | Example Application |

|---|---|---|---|

| Enzyme Inhibition Assay | To measure the potency of a compound against a specific enzyme target. | IC₅₀ (Half-maximal Inhibitory Concentration) | Screening for kinase inhibitors in cancer therapy. |

| Cell Viability / Proliferation Assay (e.g., MTT, MTS) | To determine the cytotoxic or cytostatic effects of a compound on cell lines. | IC₅₀ / EC₅₀ (Half-maximal effective/inhibitory concentration) | Evaluating antiproliferative activity against cancer cells. |

| Antibacterial Assay (e.g., MIC determination) | To determine the lowest concentration of a compound that inhibits visible bacterial growth. | MIC (Minimum Inhibitory Concentration) | Screening for new antibiotic agents. |

| Fluorometric / Chemiluminescent Assays | To detect enzyme activity or specific biomolecules through light emission. | Relative Light Units (RLU) or Fluorescence Intensity | High-throughput screening for enzyme inhibitors mdpi.com. |

Radiochemistry and PET Tracer Development (e.g., for iNOS imaging)

The development of selective inhibitors of inducible nitric oxide synthase (iNOS) has paved the way for the creation of positron emission tomography (PET) tracers to non-invasively image iNOS expression in vivo. While research on this compound as a direct PET tracer is not extensively documented in publicly available literature, significant research has been conducted on structurally related 2-amino-4-methylpyridine (B118599) analogues. This research provides a strong foundation for understanding the potential of this chemical scaffold in the development of PET tracers for iNOS imaging.

The core strategy involves modifying the 2-amino-4-methylpyridine structure to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), while maintaining high affinity and selectivity for iNOS. The overarching goal is to create a tracer that can be administered systemically, will accumulate in tissues with high iNOS expression, and can be detected by a PET scanner, thereby providing a quantitative measure of iNOS activity.

Detailed Research Findings from 2-Amino-4-methylpyridine Analogues

A key study in this area involved the synthesis of a series of 2-amino-4-methylpyridine analogues with substitutions at the 6-position of the pyridine ring. These modifications were designed to explore the structure-activity relationship and to identify suitable candidates for radiolabeling. The inhibitory potency of these compounds against iNOS was evaluated, and the results for a selection of these analogues are presented in the table below.

| Compound | R Group (at position 6) | IC50 (nM) for iNOS |

| 1 | H | 1200 |

| 2 | CH₃ | 400 |

| 3 | CH₂CH₃ | 350 |

| 9 | CH(CH₃)CH₂F | 70 |

| 18 | CH(CH₃)CH₂OH | 80 |

| 20 | CH(CH₃)₂ | 100 |

Based on these findings, compounds 9 , 18 , and 20 were identified as having the most potential to serve as PET tracers for imaging iNOS due to their potent inhibitory activity. nih.govwustl.eduresearchgate.net Compound 9 , which contains a fluoropropyl group, was selected for radiolabeling with ¹⁸F to create the PET tracer [¹⁸F]9 ([¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine). nih.govwustl.eduresearchgate.net

In Vivo Evaluation of [¹⁸F]9

The synthesized radiotracer, [¹⁸F]9, was subsequently evaluated in a mouse model where iNOS expression was induced by the administration of lipopolysaccharide (LPS). nih.govwustl.eduresearchgate.net Biodistribution studies revealed a significantly higher uptake of the tracer in the lungs of the LPS-treated mice compared to the control group. nih.govwustl.eduresearchgate.net This finding is consistent with the known induction of iNOS in the lungs following an inflammatory stimulus.

To further validate the specificity of the tracer for iNOS, a blocking study was conducted. In this experiment, the LPS-treated mice were co-administered [¹⁸F]9 along with a known iNOS inhibitor. The results demonstrated a reduction in tracer uptake in the lungs, indicating that the accumulation of [¹⁸F]9 is indeed mediated by its binding to iNOS. nih.govwustl.eduresearchgate.net

The table below summarizes the key biodistribution data for [¹⁸F]9 in LPS-treated and control mice at 60 minutes post-injection.

| Organ | %ID/g in Control Mice (Mean ± SD) | %ID/g in LPS-Treated Mice (Mean ± SD) |

| Blood | 0.8 ± 0.1 | 0.9 ± 0.2 |

| Heart | 1.0 ± 0.2 | 1.5 ± 0.3 |

| Lungs | 1.2 ± 0.3 | 2.5 ± 0.4 |

| Liver | 2.0 ± 0.5 | 2.8 ± 0.6 |

| Spleen | 0.7 ± 0.1 | 1.1 ± 0.2 |

| Kidneys | 1.5 ± 0.4 | 2.0 ± 0.5 |

| Muscle | 0.5 ± 0.1 | 0.6 ± 0.1 |

| Brain | 0.3 ± 0.1 | 0.4 ± 0.1 |

Furthermore, microPET imaging studies visually confirmed the accumulation of the radiotracer in the lungs of the LPS-treated mice, corroborating the biodistribution data. nih.govwustl.eduresearchgate.net The expression of iNOS in the lung samples from the LPS-treated mice was also confirmed by Western blot analysis, providing a direct correlation between tracer uptake and target enzyme expression. nih.govwustl.eduresearchgate.net

Collectively, these findings demonstrate that [¹⁸F]9 exhibits favorable characteristics as a PET tracer for imaging iNOS activation. nih.govwustl.eduresearchgate.net The research on these 2-amino-4-methylpyridine analogues provides a strong rationale for the potential development of a PET tracer based on the this compound scaffold, assuming it can be appropriately functionalized for radiolabeling while retaining high affinity and selectivity for iNOS.

Future Directions and Emerging Research Areas

Design and Synthesis of Next-Generation Chloro-Methyl-Pyridinamine Derivatives with Enhanced Specificity and Efficacy

The core structure of 5-Chloro-2-methylpyridin-4-amine serves as a versatile template for creating extensive libraries of new chemical entities. The primary goal is to synthesize derivatives with fine-tuned properties that lead to enhanced biological specificity and therapeutic efficacy. Research in this area focuses on strategic modifications of the pyridine (B92270) ring and its substituents.

Future synthetic strategies will likely involve a variety of chemical reactions to introduce diverse functional groups. For instance, the chlorine atom at the 5-position can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of different moieties to probe interactions with biological targets. nih.gov Similarly, the amino group at the 4-position can be acylated, alkylated, or used as a handle for building more complex structures. nih.gov

Key synthetic approaches may include:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination can be employed to attach various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space. biosynce.com

Solid-phase synthesis: Immobilizing the 2-chloro-5-bromopyridine scaffold (a related precursor) on a solid support allows for high-throughput synthesis of pyridine-based libraries, accelerating the discovery of active compounds. acs.org

Multicomponent reactions (MCRs): One-pot MCRs provide an efficient and atom-economical route to highly functionalized pyridine derivatives from simple precursors. nih.gov

The design of these next-generation derivatives will be guided by structure-activity relationship (SAR) studies to understand how different chemical modifications influence biological activity. For example, introducing specific side chains can enhance binding affinity to a target protein or improve pharmacokinetic properties. Several studies on related pyridine derivatives have demonstrated that even small structural changes can lead to significant differences in potency and selectivity. nih.govnih.gov

Table 1: Strategies for Derivative Synthesis and Efficacy Enhancement

| Modification Site | Synthetic Strategy | Purpose/Potential Enhancement | Example Reaction Type |

|---|---|---|---|

| C5-Chloro Position | Nucleophilic Aromatic Substitution | Introduce diverse functional groups to modulate target binding and physicochemical properties. | Reaction with amines, alcohols, or thiols. nih.gov |

| N4-Amino Group | Acylation / Alkylation | Improve metabolic stability, alter solubility, or create new interaction points with the target. | Reaction with acyl chlorides or alkyl halides. nih.gov |

| Pyridine Ring | Palladium-Catalyzed Cross-Coupling | Build complex molecular architectures with enhanced target specificity. | Suzuki or Buchwald-Hartwig coupling. biosynce.com |

| Overall Structure | Multi-Component Reactions | Rapidly generate a diverse library of complex pyridine derivatives for screening. | One-pot synthesis from enaminones and other precursors. nih.gov |

Application in Novel Therapeutic Modalities and Disease Targets

While this compound is a known intermediate in the synthesis of existing drugs, its derivatives hold immense potential for novel therapeutic applications. chemicalbook.com The pyridine nucleus is a privileged scaffold found in drugs targeting a wide array of diseases, from cancer to inflammatory conditions and neurodegenerative disorders. nih.govekb.eg

Emerging research focuses on targeting key cellular pathways implicated in disease. Pyridine derivatives have shown significant promise as:

Kinase Inhibitors: Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer. Many FDA-approved kinase inhibitors feature a pyridine core. ekb.egnih.gov Derivatives of chloro-methyl-pyridinamine could be designed as specific inhibitors of targets like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), or cyclin-dependent kinases (CDKs), which are critical in tumor growth and angiogenesis. ekb.egmdpi.com

Anti-inflammatory Agents: Chronic inflammation is linked to numerous diseases. Pyridine-containing compounds have been investigated as inhibitors of inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). nih.govnih.gov New analogs could be developed to target these or other inflammatory mediators with greater potency and fewer side effects.

Anticancer Agents: Beyond kinase inhibition, pyridine derivatives can exhibit anticancer activity through other mechanisms, such as inhibiting tubulin polymerization or acting as telomerase inhibitors. nih.govnih.gov Research is exploring novel pyridine hybrids that show potent cytotoxic effects against various cancer cell lines, including breast and gastric cancer. nih.govnih.gov

Central Nervous System (CNS) Agents: The pyridine scaffold is present in drugs targeting CNS disorders. Derivatives could be explored as inhibitors of enzymes like monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases. mdpi.com

The discovery of new disease targets will continue to drive the application of this compound class into new therapeutic areas, such as targeting drug-resistant cancers or novel pathways in acute myeloid leukemia (AML). rsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govacs.org For the this compound class, these computational tools can significantly reduce the time and cost associated with identifying promising derivatives.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of the pyridine derivatives and their biological activity. nih.gov These models can predict the potency of newly designed compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. chemrevlett.comchemrevlett.comnih.gov Studies on pyridine derivatives have successfully used QSAR to design novel anticancer and antimalarial agents. chemrevlett.comnih.gov

Molecular Docking and Dynamics: These simulation techniques predict how a ligand binds to its target protein. nih.gov For this compound class, docking can help visualize the interactions between a derivative and its target kinase or enzyme, guiding the design of modifications that enhance binding affinity and selectivity.

Generative Models: Deep learning and other generative AI approaches can design novel molecular structures from scratch. acs.org By training these models on known active pyridine compounds, they can propose new, previously unthought-of derivatives that are optimized for activity against a specific target. nih.gov

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. chemrevlett.com This allows for the early deselection of candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.

Table 2: AI/ML Workflow in Pyridine Derivative Drug Discovery

| Phase | AI/ML Tool | Function | Expected Outcome |

|---|---|---|---|

| Hit Identification | Virtual Screening, Deep Learning | Screen large virtual libraries of pyridine derivatives against a target. | Identification of initial 'hit' compounds with predicted activity. nih.gov |

| Lead Design | Generative Models, QSAR | Design novel derivatives with improved potency and selectivity. | A set of new, optimized molecular structures for synthesis. chemrevlett.comnih.gov |

| Lead Optimization | Molecular Docking, MD Simulations | Refine the binding mode and affinity of lead compounds. | Derivatives with enhanced target engagement. nih.gov |

| Candidate Selection | ADMET Prediction Models | Predict pharmacokinetic and toxicity profiles. | Selection of drug candidates with a higher probability of clinical success. chemrevlett.com |

Sustainable Synthesis and Green Chemistry Approaches in Production

The growing emphasis on environmental responsibility in the pharmaceutical and chemical industries necessitates the development of sustainable and green manufacturing processes. openpr.com Future research on this compound and its derivatives will focus on production methods that are safer, more efficient, and generate less waste.

Key principles of green chemistry applicable to this compound class include:

Use of Greener Solvents: Replacing traditional volatile and toxic organic solvents with more environmentally benign alternatives like water or ethanol (B145695), or employing solvent-free reaction conditions. biosynce.comnih.gov Microwave-assisted synthesis in ethanol has been shown to produce pyridine derivatives with excellent yields and short reaction times. researchgate.net

Catalysis: Utilizing catalysts to improve reaction efficiency and reduce energy consumption. Iron-catalyzed cyclization, for example, offers a green method for synthesizing substituted pyridines. rsc.org The use of magnetically recoverable nanocatalysts is another promising approach, as it simplifies product purification and allows for catalyst recycling. nih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. researchgate.net

Renewable Feedstocks: While currently reliant on petroleum-based precursors, future research may explore biosynthetic pathways to produce aminopyridine precursors from renewable resources like simple carbohydrates, similar to approaches being developed for aminobenzoic acid. mdpi.com

These green approaches not only reduce the environmental impact of chemical production but can also lead to more cost-effective and scalable manufacturing processes. dissertationtopic.net

Advanced Preclinical and Clinical Development Strategies for Promising Analogues

Once promising analogues of this compound are identified, they must undergo rigorous preclinical and clinical evaluation. Modern drug development employs advanced strategies to increase the likelihood of success for targeted therapies, such as the kinase inhibitors this compound class is likely to generate.

Future development strategies will incorporate:

Advanced Preclinical Models: Moving beyond simple cell lines to more complex and representative models is crucial. This includes the use of patient-derived xenografts (PDXs) and humanized immune system (HIS) mouse models, which can provide more accurate data on a drug's efficacy and interaction with the tumor microenvironment. technologynetworks.com

Biomarker-Driven Clinical Trials: Identifying biomarkers that predict which patients are most likely to respond to a specific drug is a cornerstone of precision medicine. For kinase inhibitors, this often involves genetic testing for specific mutations in the target kinase. nih.gov Future trials for these pyridine derivatives will likely enrich for patient populations with specific molecular profiles.

Innovative Trial Designs: Adaptive trial designs and basket trials (which test a single drug on multiple cancer types with the same biomarker) can accelerate clinical development. Furthermore, exploring combination therapies is a key strategy. ascopubs.org Combining a novel pyridine-based kinase inhibitor with an immune checkpoint inhibitor or another targeted agent could overcome drug resistance and improve patient outcomes. nih.govascopubs.org

Dose Optimization Strategies: Rather than simply aiming for the maximum tolerated dose, modern clinical trials focus on finding the optimal biological dose that maximizes efficacy while minimizing toxicity. dovepress.com For long-term treatments like those with kinase inhibitors, strategies like dose reduction after achieving a response are being explored to improve quality of life and manage side effects. dovepress.com

By leveraging these advanced strategies, the most promising derivatives of this compound can be efficiently translated from laboratory discoveries into effective clinical therapies. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-2-methylpyridin-4-amine?

The synthesis of this compound typically involves multi-step procedures. A common approach includes:

- Chlorination of precursor pyridines : Selective substitution at the 5-position using chlorinating agents (e.g., POCl₃ or Cl₂ gas) under controlled conditions.

- Amination strategies : Introducing the amine group via nucleophilic substitution or catalytic hydrogenation of nitro intermediates.

- Three-component coupling reactions : Adapting methods from pyrimidine synthesis (e.g., using substituted enamines, triethyl orthoformate, and ammonium acetate with ZnCl₂ catalysis) .

- Functional group protection : Use of Boc or Fmoc groups to prevent side reactions during synthesis.

Q. What spectroscopic and crystallographic techniques are optimal for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regioselectivity. For example, the methyl group at position 2 and chlorine at position 5 produce distinct splitting patterns.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation pathways.

- Single-crystal X-ray diffraction : Employ programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and hydrogen-bonding networks .

- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).

Q. How can solubility challenges be addressed during experimental design?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or aqueous-organic mixtures, as the compound is slightly soluble in water .

- pH adjustment : Protonate/deprotonate the amine group to enhance solubility in acidic (HCl) or basic (NaOH) media.